2-(3,3-dimethylpiperazin-1-yl)acetic acid dihydrochloride
Description
2-(3,3-Dimethylpiperazin-1-yl)acetic acid dihydrochloride is a chemical compound with the molecular formula C8H17Cl2N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Properties
CAS No. |
2703779-90-0 |
|---|---|
Molecular Formula |
C8H18Cl2N2O2 |
Molecular Weight |
245.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-dimethylpiperazin-1-yl)acetic acid dihydrochloride typically involves the reaction of 3,3-dimethylpiperazine with chloroacetic acid under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is then acidified to precipitate the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as crystallization and filtration are common to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethylpiperazin-1-yl)acetic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted piperazine derivatives.
Scientific Research Applications
2-(3,3-Dimethylpiperazin-1-yl)acetic acid dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(3,3-dimethylpiperazin-1-yl)acetic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simpler analog of 2-(3,3-dimethylpiperazin-1-yl)acetic acid dihydrochloride, used in various pharmaceutical applications.
N-Methylpiperazine: Another derivative of piperazine with different substitution patterns.
2-(2-Piperazin-1-yl)acetic acid: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
